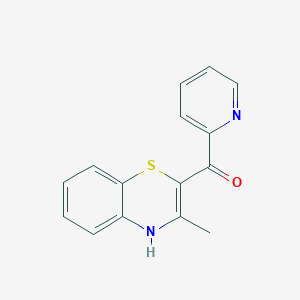
(3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone is a heterocyclic compound that features both benzothiazine and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone typically involves the formation of the benzothiazine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazine ring. Subsequent reactions introduce the pyridine ring, often through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反应分析
Types of Reactions
(3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the benzothiazine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
Chemistry
In chemistry, (3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential to treat central nervous system diseases. Its unique structure allows it to cross the blood-brain barrier, making it a promising candidate for neurological therapies.
Industry
Industrially, this compound can be used in the development of new materials with specific properties. Its versatility in chemical reactions allows for the creation of polymers, coatings, and other advanced materials.
作用机制
The mechanism of action of (3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins involved in disease pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
(4H-1,4-Benzothiazin-2-yl)(pyridin-2-yl)methanone: Lacks the methyl group at the 3-position, which may affect its biological activity.
(3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-3-yl)methanone: The pyridine ring is attached at a different position, potentially altering its interaction with biological targets.
Uniqueness
The presence of the methyl group at the 3-position in (3-Methyl-4H-1,4-benzothiazin-2-yl)(pyridin-2-yl)methanone may enhance its binding affinity to certain targets, making it more effective in its applications. Additionally, the specific arrangement of the benzothiazine and pyridine rings contributes to its unique chemical and biological properties.
属性
CAS 编号 |
90252-72-5 |
|---|---|
分子式 |
C15H12N2OS |
分子量 |
268.3 g/mol |
IUPAC 名称 |
(3-methyl-4H-1,4-benzothiazin-2-yl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C15H12N2OS/c1-10-15(14(18)12-7-4-5-9-16-12)19-13-8-3-2-6-11(13)17-10/h2-9,17H,1H3 |
InChI 键 |
XJSPBFCDPHJSOK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC2=CC=CC=C2N1)C(=O)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1,3-Benzothiazol-2-yl)[4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14356866.png)
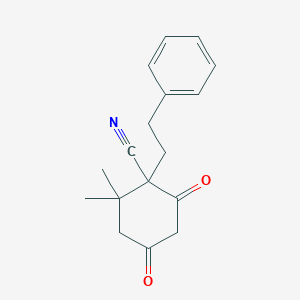
![2-[(Z)-octadec-1-enyl]butanedioic acid](/img/structure/B14356872.png)
![3-Cyclopropylpyrimido[1,2-B]indazole](/img/structure/B14356880.png)
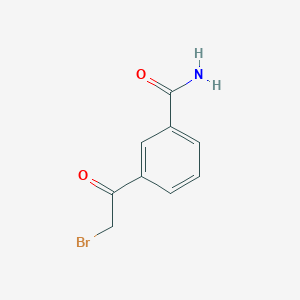

![5-Amino-1,4-bis[(thiophen-2-yl)sulfanyl]anthracene-9,10-dione](/img/structure/B14356893.png)

![Methyl 2-ethoxy-5-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14356900.png)
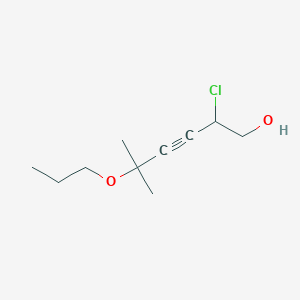
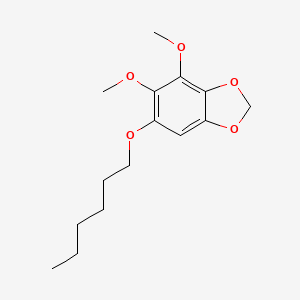

![N-[(3,4-Dimethoxyphenyl)methyl]piperidin-1-amine](/img/structure/B14356924.png)

